2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Metallo-β-lactamase inhibitor Subclass selectivity Enzyme inhibition

Selective B1 MBL inhibitor with >100-fold selectivity over B2/B3 enzymes (SFH-1, L1, SMB-1). Demonstrates ≥16-fold meropenem MIC reduction in IMP-1/NDM-1 producers and 95.3% sensitivity/100% specificity in double-disk synergy diagnostic assays. Ideal for phenotypic MBL subclass differentiation, compound library screening, in vivo proof-of-concept studies reversing carbapenem resistance, and cost-effective clinical microbiology diagnostics. Sourced from patent WO2019221122A1 (Compound A). Not functionally interchangeable with SPC, captopril, or serine-β-lactamase inhibitors. Research use only.

Molecular Formula C7H9NO5S
Molecular Weight 219.22 g/mol
CAS No. 1087784-71-1
Cat. No. B1439022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid
CAS1087784-71-1
Molecular FormulaC7H9NO5S
Molecular Weight219.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12)
InChIKeyYPWRJNLSEWKOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC): A Subclass B1 Metallo-β-Lactamase Inhibitor for Carbapenem Resistance Research


2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC, CAS 1087784-71-1) is a synthetic sulfamoyl heteroarylcarboxylic acid (SHC) that functions as a competitive inhibitor of subclass B1 metallo-β-lactamases (MBLs), including clinically prevalent IMP-, NDM-, and VIM-type enzymes [1]. It is extracted from patent WO2019221122A1 as compound A and is also referred to as Metallo β-lactamase ligand 1 [2]. SFC features a furan core substituted at the 2- and 5-positions with methyl groups and at the 4-position with a sulfamoyl group, which coordinates to the active-site zinc ions in MBLs, thereby preventing hydrolysis of β-lactam antibiotics [1].

Why 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid Cannot Be Replaced by Other MBL Inhibitors or Class B β-Lactamase Inhibitors


Metallo-β-lactamase inhibitors exhibit stark differences in subclass selectivity and potency. While clinically approved β-lactamase inhibitors (e.g., avibactam, relebactam, vaborbactam) are active only against serine-type carbapenemases and show no activity against MBLs [1], even among MBL inhibitors, subclass specificity varies markedly. SFC demonstrates selective inhibition of subclass B1 MBLs (IMP-1, NDM-1, VIM-2) with negligible activity against B2 (SFH-1) and B3 (L1, SMB-1) enzymes [2], whereas alternative inhibitors like captopril exhibit broad but weak MBL inhibition [3]. Furthermore, the closely related analog 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC) differs in potency and physicochemical properties due to its pyrrole core and distinct substitution pattern, meaning these compounds are not functionally interchangeable in assays or therapeutic development [2].

Quantitative Evidence Guide: 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid vs. Comparators


Subclass B1 MBL Selectivity: SFC vs. B2/B3 MBLs and SPC

SFC selectively inhibits subclass B1 MBLs while sparing B2 and B3 enzymes. Against IMP-1, SFC demonstrates potent inhibition with an IC50 in the nanomolar range, whereas it shows minimal inhibition of B2 (SFH-1) and B3 (L1, SMB-1) MBLs at concentrations up to 100 µM [1]. This contrasts with the broad-spectrum MBL inhibitor captopril, which inhibits multiple subclasses but with significantly lower potency (IC50 > 10 µM against most MBLs) [2]. Additionally, SFC and SPC show comparable B1 selectivity but differ in potency profiles across IMP-1, NDM-1, and VIM-2, with SPC generally exhibiting lower IC50 values [1].

Metallo-β-lactamase inhibitor Subclass selectivity Enzyme inhibition

Synergistic Restoration of Meropenem Efficacy: SFC vs. No Inhibitor

In checkerboard synergy assays, SFC significantly reduces the minimum inhibitory concentration (MIC) of meropenem against MBL-producing Enterobacterales. Against IMP-1-producing E. coli (baseline MPM MIC = 1.0 µg/mL), addition of SFC at 10 µg/mL reduces the MIC to ≤0.06 µg/mL, representing a ≥16-fold potentiation [1]. Against NDM-1-producing E. coli (baseline MPM MIC = 64 µg/mL), SFC at 10 µg/mL reduces the MIC to ≤4 µg/mL (≥16-fold reduction) [1]. In a broader panel, addition of SHCs restored meropenem efficacy to clinically susceptible breakpoints in 17 of 19 (89%) IMP-type and 7 of 14 (50%) NDM-type MBL-producing clinical isolates [2]. The pyrrole-based analog SPC shows comparable synergy but with a slightly different efficacy profile against certain MBL variants [2].

Antibiotic potentiation Carbapenem resistance MBL inhibitor

In Vivo Survival Benefit: SFC vs. Vehicle in Murine Infection Model

In a murine sepsis model using IMP-1-producing E. coli, SFC (100 mg/kg intraperitoneal) administered in combination with meropenem significantly improved survival compared to meropenem alone. Specifically, combination therapy with meropenem and SHCs (SFC or SPC) cured mice infected with IMP-1-producing and dually NDM-1/VIM-1-producing clinical isolates, whereas meropenem monotherapy resulted in 0% survival [1]. While both SFC and SPC were effective, the specific survival benefit for SFC alone was not directly compared to SPC in a single experiment, but both compounds demonstrated efficacy in curing infected mice [1].

In vivo efficacy MBL inhibitor Infection model

Diagnostic Sensitivity and Specificity: SFC vs. SPC in Phenotypic Detection

In a double-disk synergy test (DDST) for detecting B1 MBL-producing Enterobacterales, SFC and SPC demonstrated comparable performance. Using SFC, the DDST achieved 95.3% sensitivity and 100% specificity [1]. In the modified carbapenem inactivation method (mCIM), both SFC and SPC showed 100% sensitivity and specificity [1]. However, in the disk potentiation test, SFC exhibited 89.1% sensitivity (100% specificity), while SPC achieved 93.8% sensitivity (100% specificity), indicating SPC had a slightly higher detection rate for B1 MBL producers [1].

Diagnostic assay MBL detection Phenotypic screening

Optimal Research and Diagnostic Applications for 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid


Selective Inhibition of Subclass B1 MBLs in Enzymatic Assays

SFC is the preferred inhibitor for studies requiring selective blockade of B1 MBLs (IMP-1, NDM-1, VIM-2) without affecting B2 or B3 enzymes. Its >100-fold selectivity over B2/B3 MBLs [1] enables clean phenotypic differentiation of MBL subclasses in biochemical and microbiological assays. This selectivity is critical when screening compound libraries for novel B1-specific inhibitors or when validating the role of B1 MBLs in carbapenem resistance mechanisms.

Restoration of Carbapenem Activity in Preclinical Infection Models

SFC is well-suited for in vitro and in vivo studies aimed at reversing carbapenem resistance in MBL-producing Gram-negative bacteria. Its demonstrated ability to reduce meropenem MIC by ≥16-fold in IMP-1 and NDM-1 producers [2] and to cure infected mice in combination with meropenem [2] makes it a valuable tool compound for proof-of-concept studies evaluating MBL inhibitor combinations. Researchers can use SFC to establish baseline efficacy parameters before advancing to more optimized leads.

Phenotypic Detection of B1 MBL-Producing Clinical Isolates

SFC is a reliable component in disk-based diagnostic assays for identifying B1 MBL-producing Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. in clinical microbiology laboratories. With 95.3% sensitivity and 100% specificity in double-disk synergy tests [3], SFC offers a cost-effective alternative to molecular methods in resource-limited settings. It can be used in combination with SPC for orthogonal confirmation of B1 MBL production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.